REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([C:7]([O:9]CC)=[O:8])=[CH:5][N:6]=1.CO.[OH-].[Na+].Cl>>[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.633 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)C(=O)OCC
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Name
|
|
Quantity
|
4.25 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a white precipitate formed
|
Type
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CUSTOM
|
Details
|
The MeOH was evaporated by rotary evaporation
|
Type
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CUSTOM
|
Details
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The white solid was sonicated with water (20 mL)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
washing with water (50 mL)
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Type
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CUSTOM
|
Details
|
The solid material was dried in a vacuum oven at 60° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |